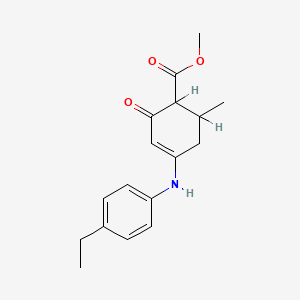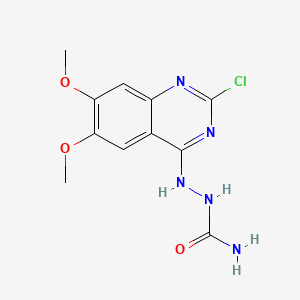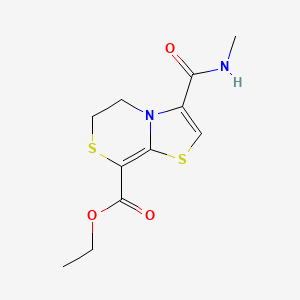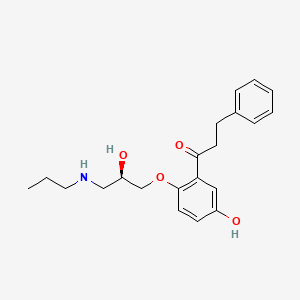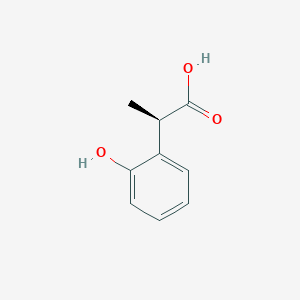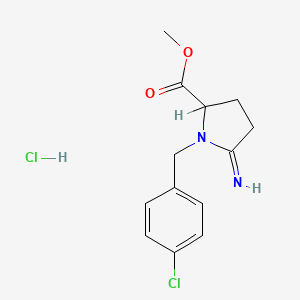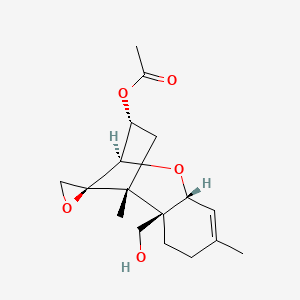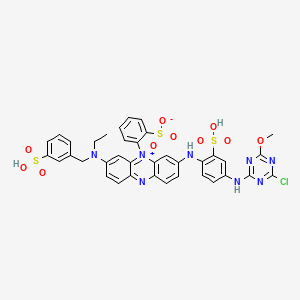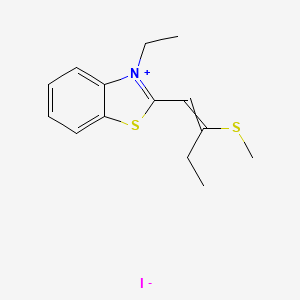
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzothiazole ring, an ethyl group, and a methylsulfanylbutenyl side chain, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methylsulfanylbutenyl Side Chain: This step involves the reaction of the benzothiazole derivative with a suitable methylsulfanylbutenyl precursor under basic or catalytic conditions.
Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with an iodide source, such as methyl iodide, to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A simpler benzothiazole derivative with similar chemical properties but lacking the ethyl and methylsulfanylbutenyl groups.
Benzothiazolium Salts: A class of compounds with a benzothiazole ring and various substituents, including alkyl, aryl, and heteroaryl groups.
Uniqueness
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
63870-43-9 |
|---|---|
Molecular Formula |
C14H18INS2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C14H18NS2.HI/c1-4-11(16-3)10-14-15(5-2)12-8-6-7-9-13(12)17-14;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VRUKJBQALZCTDX-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=CC=CC=C2S1)CC)/SC.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


